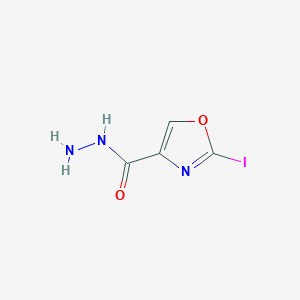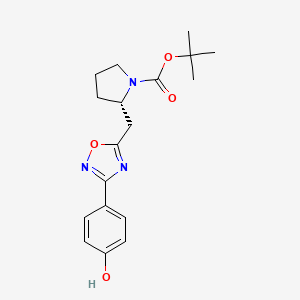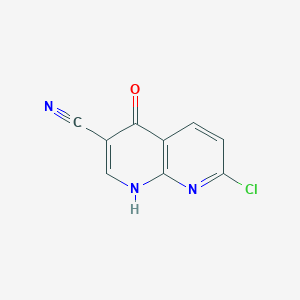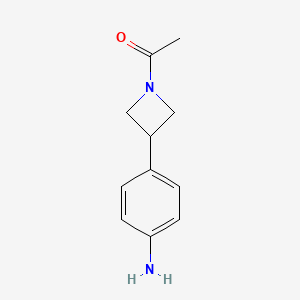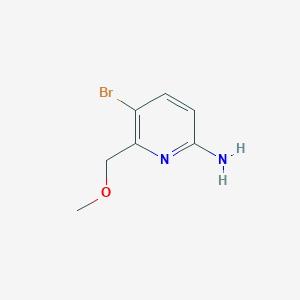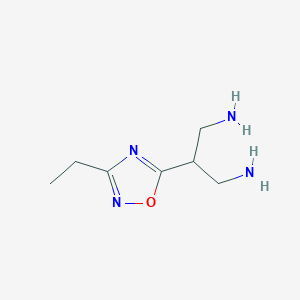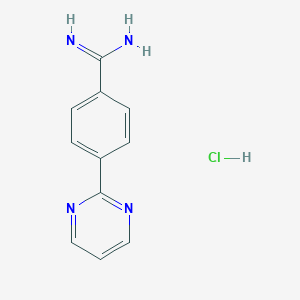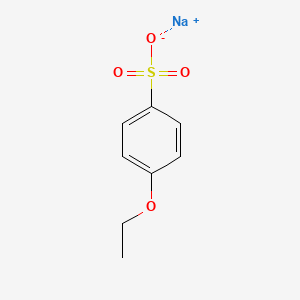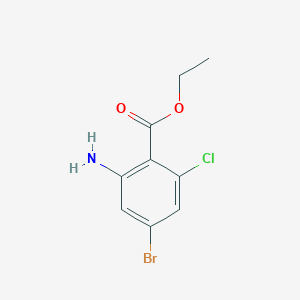![molecular formula C7H5BrN2O B12968463 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
4-Bromo-pyrazolo[1,5-a]pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one typically involves the bromination of pyrazolo[1,5-a]pyridin-2(1H)-one. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of 4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF).
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.
Major Products
Substitution: Formation of substituted pyrazolopyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrazolopyridines.
科学的研究の応用
4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one has various applications in scientific research, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Chemical Biology: It is employed in the design and development of chemical probes for investigating biological pathways.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom at the 4-position enhances the compound’s binding affinity to these targets, leading to modulation of their activity. For example, the compound may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates and affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the bromine atom at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other brominated pyrazolopyridines. The compound’s ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable scaffold in drug discovery and development.
特性
分子式 |
C7H5BrN2O |
|---|---|
分子量 |
213.03 g/mol |
IUPAC名 |
4-bromo-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-1-3-10-6(5)4-7(11)9-10/h1-4H,(H,9,11) |
InChIキー |
VUZGKZBXJGGZPY-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CC(=O)N2)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


